molecular formula C7H16N2O2 B2486269 3-(3-Methoxypropyl)-1,1-dimethylurea CAS No. 409316-76-3

3-(3-Methoxypropyl)-1,1-dimethylurea

Cat. No.: B2486269
CAS No.: 409316-76-3
M. Wt: 160.217
InChI Key: ATHYVSLPGNFXND-UHFFFAOYSA-N
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Description

3-(3-Methoxypropyl)-1,1-dimethylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxypropyl group attached to the nitrogen atom of a dimethylurea moiety

Scientific Research Applications

3-(3-Methoxypropyl)-1,1-dimethylurea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Safety and Hazards

3-Methoxypropylamine is flammable and poses a moderate fire risk. It is toxic by ingestion and inhalation, and it is irritating to skin, eyes, and mucous membranes. It is advised to avoid breathing its dust or vapor, to avoid getting it in eyes, on skin, or on clothing, and to keep the container tightly closed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxypropyl)-1,1-dimethylurea typically involves the reaction of 3-methoxypropylamine with dimethylcarbamoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

3-Methoxypropylamine+Dimethylcarbamoyl chlorideThis compound+HCl\text{3-Methoxypropylamine} + \text{Dimethylcarbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Methoxypropylamine+Dimethylcarbamoyl chloride→this compound+HCl

The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxypropyl)-1,1-dimethylurea undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-(3-formylpropyl)-1,1-dimethylurea.

    Reduction: Formation of 3-(3-aminopropyl)-1,1-dimethylurea.

    Substitution: Formation of various substituted ureas depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(3-Methoxypropyl)-1,1-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. The dimethylurea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxypropyl)-1,1-dimethylurea: Unique due to its specific substitution pattern and functional groups.

    3-(3-Methoxypropyl)-1,1-diethylurea: Similar structure but with ethyl groups instead of methyl groups.

    3-(3-Methoxypropyl)-1,1-dipropylurea: Similar structure but with propyl groups instead of methyl groups.

Uniqueness

This compound is unique due to its specific combination of methoxypropyl and dimethylurea groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3-methoxypropyl)-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-9(2)7(10)8-5-4-6-11-3/h4-6H2,1-3H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHYVSLPGNFXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409316-76-3
Record name 1-(3-methoxypropyl)-3,3-dimethylurea
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